molecular formula C15H19N3O2 B3321229 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine CAS No. 131864-68-1

2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B3321229
CAS No.: 131864-68-1
M. Wt: 273.33 g/mol
InChI Key: NOSYFKOWSUXCIE-UHFFFAOYSA-N
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Description

2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine (CAS: 131864-68-1; molecular formula: C₁₅H₁₉N₃O₂; molar mass: 273.33 g/mol) is a chiral bidentate ligand featuring a pyridine core flanked by two (R)-configured 4-ethyl-4,5-dihydrooxazole (oxazoline) rings . This compound belongs to the PyBox (pyridine-bis-oxazoline) ligand family, widely utilized in asymmetric catalysis and coordination chemistry due to its ability to form stable complexes with transition metals. The ethyl substituents on the oxazoline rings provide moderate steric bulk, balancing reactivity and enantioselectivity in catalytic applications.

Properties

IUPAC Name

(4R)-4-ethyl-2-[6-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-10-8-19-14(16-10)12-6-5-7-13(18-12)15-17-11(4-2)9-20-15/h5-7,10-11H,3-4,8-9H2,1-2H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSYFKOWSUXCIE-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with ®-4-ethyl-4,5-dihydrooxazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the oxazoline groups replace the bromine atoms on the pyridine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The oxazoline groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride is a common reducing agent used in anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate and solvents such as tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated pyridine rings.

Scientific Research Applications

2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects often involves its role as a ligand in coordination chemistry. The oxazoline groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .

Comparison with Similar Compounds

Structural and Functional Variations

Substituent(s) on Oxazoline Rings Compound Name (Example) Molecular Formula Key Applications Notable Findings
(R)-4-Ethyl Target Compound C₁₅H₁₉N₃O₂ Asymmetric catalysis, coordination chemistry Moderate enantioselectivity; ideal for reactions requiring balanced steric effects .
(4R,5R)-4,5-Diphenyl 2,6-Bis[(4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl]pyridine C₃₅H₂₇N₃O₂ Structural studies, catalysis Coplanar oxazoline and pyridine rings (dihedral angle = 4.2°); enhanced rigidity for precise metal coordination .
(S)-4-Isopropyl 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine C₁₇H₂₃N₃O₂ Near-infrared circularly polarized luminescence (CPL) Forms chiral Er complexes with CPL activity at 1400–1600 nm; potential in optical communications .
(S)-4-Cyclohexyl 2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine C₂₃H₃₁N₃O₂ Cascade cyclization reactions High-purity ligand (≥95%) for enantioselective protodemetalation; cyclohexyl groups improve solubility .
(R)-4-Benzyl 2,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine C₂₃H₂₁N₃O₂ Asymmetric synthesis Commercially available; benzyl substituents enhance π-π interactions in metal complexes .
(R)-4-Isopropyl-5,5-Diphenyl 2,6-Bis((R)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine C₄₁H₃₉N₃O₂ Industrial catalysis High steric bulk for selective C–H activation; used in late-stage functionalization of bioactive molecules .

Impact of Substituents on Catalytic Performance

  • Steric Effects: Ethyl groups: Provide intermediate steric bulk, enabling faster reaction kinetics compared to bulkier analogs (e.g., isopropyl or diphenyl) . Diphenyl/isopropyl groups: Increase enantioselectivity in asymmetric catalysis (e.g., 95:5 er in organocopper-catalyzed C–H activation) but may reduce reaction yields due to slower kinetics .
  • Electronic Effects :
    • Electron-donating groups (e.g., benzyl) enhance metal-ligand bond strength, stabilizing reactive intermediates .
  • Solubility and Stability: Cyclohexyl and tert-butyl substituents improve solubility in nonpolar solvents, critical for homogeneous catalysis .

Biological Activity

2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine (CAS No. 131864-68-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is C15H19N3O2C_{15}H_{19}N_{3}O_{2} with a molecular weight of 273.33 g/mol. The compound features a pyridine ring substituted with two 4-ethyl-4,5-dihydrooxazole moieties.

PropertyValue
CAS Number131864-68-1
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Storage ConditionsInert atmosphere, 2-8°C

Biological Activity

Research indicates that compounds with oxazole and pyridine moieties exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine are still being explored.

Antimicrobial Activity

Preliminary studies suggest that derivatives of oxazole can possess significant antimicrobial properties. For instance, compounds similar to 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine have shown effectiveness against various bacterial strains in vitro.

Anticancer Potential

Research has indicated that oxazole-containing compounds may exhibit anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain oxazole derivatives inhibited the growth of cancer cell lines by disrupting metabolic pathways essential for tumor growth.

Anti-inflammatory Effects

Some derivatives have also been noted for their anti-inflammatory properties. This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial activity of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives had minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
  • Anticancer Activity Assessment :
    • In vitro assays using human cancer cell lines demonstrated that 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine reduced cell viability by over 50% at concentrations ranging from 25 to 100 µM after 48 hours of treatment.
  • Mechanistic Studies :
    • Mechanistic studies indicated that the compound may induce apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspases.

Q & A

Q. What are the recommended methods for synthesizing 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine?

Methodological Answer: The synthesis typically involves a multi-step process starting from chiral β-amino alcohols. A common approach includes:

Cyclization : Reacting (R)-3-amino-2-methyl-1-pentanol hydrochloride with pyridine-2,6-dicarbonyl chloride to form oxazoline rings.

Purification : Crude product purification via column chromatography (e.g., ethyl acetate/petroleum ether gradient) followed by recrystallization from ether or dichloromethane/hexane mixtures to obtain high-purity crystals .

Yield Optimization : Adjusting reaction time and temperature to enhance enantiomeric excess (e.g., 43% yield over two steps) .

Q. How can the purity and structural integrity of this compound be verified?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the presence of oxazoline protons (δ = 4.44–5.48 ppm for CH₂ groups) and pyridine backbone signals (δ = 7.29–8.36 ppm) .
  • X-ray Crystallography : Single-crystal analysis provides bond angles (e.g., C–N–O ≈ 113.89°) and confirms stereochemistry .
  • Elemental Analysis : Verify empirical formula (C₁₅H₁₉N₃O₂) and purity (>97%) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Hazard Mitigation :

    Hazard CodeRisk StatementPrecautionary Measures
    H302Harmful if swallowedUse fume hood; avoid ingestion .
    H315/H319Skin/eye irritationWear nitrile gloves and safety goggles .
    H335Respiratory irritationUse in well-ventilated areas .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How does the stereochemistry of the oxazoline rings influence catalytic activity?

Methodological Answer: The (R)-configuration at the oxazoline 4-position induces chiral environments in metal complexes (e.g., Pd or Ag), critical for asymmetric catalysis:

  • Enantioselectivity : The ethyl substituent creates steric bulk, directing substrate approach in reactions like cyclopropanation (up to 90% ee reported in analogous ligands) .
  • Ligand Design : Modifying substituents (e.g., benzyl vs. ethyl) alters metal coordination geometry, impacting reaction rates and selectivity .

Q. What techniques resolve contradictions in crystallographic data for this compound?

Methodological Answer: Contradictions in bond angles or space groups can arise from polymorphism or solvent inclusion. Resolution strategies include:

  • High-Resolution Diffraction : Collect data at low temperatures (e.g., 150 K) to reduce thermal motion artifacts .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to explain packing differences .
  • Comparative Studies : Cross-reference with analogous ligands (e.g., 2,6-bis(4-phenyl-oxazol-2-yl)pyridine) to identify systematic deviations .

Q. How is this compound utilized in enantioselective catalytic systems?

Methodological Answer: The ligand coordinates transition metals (e.g., Pd²⁺, Cu²⁺) to form chiral catalysts for:

  • Cyclopropanation : Asymmetric C–C bond formation in polyenes, achieving >85% ee with optimized substrates .
  • Hydrogenation : Transfer hydrogenation of ketones using Ru complexes .
  • Experimental Optimization : Vary metal-to-ligand ratios (1:1 to 1:3) and solvents (CH₂Cl₂ vs. toluene) to tune activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine
Reactant of Route 2
2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine

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